2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide
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Description
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antimalarial and COVID-19 Potential
Research highlights the potential of sulfonamide derivatives, including structures related to 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide, in treating diseases like malaria and COVID-19. These compounds have shown promising in vitro antimalarial activity and were characterized for their ADMET properties. The molecular docking study revealed significant binding energy against Plasmepsin-1 and Plasmepsin-2 enzymes, crucial in the malaria parasite's life cycle, and also against SARS-CoV-2 main protease and Spike Glycoprotein, indicating potential as a COVID-19 therapeutic agent (Fahim & Ismael, 2021).
Synthesis and Reactivity
The synthesis and unexpected reactivity of 2-methyl-4-sulfanilamido-s-triazine derivatives have been explored, contributing to the understanding of the chemical behavior and potential applications of similar triazine compounds in developing new pharmaceuticals or materials (Kametani, Okui, & Koizumi, 1972).
Larvicidal and Antimicrobial Activities
Novel triazinone derivatives, structurally related to this compound, have been synthesized and evaluated for antimicrobial and mosquito larvicidal activities. These studies indicate the potential of such compounds in addressing public health challenges related to microbial infections and mosquito-borne diseases (Kumara et al., 2015).
Antitumor and COX-2/5-LOX Inhibitory Activity
The exploration of methyl [6-(2-aminothiazol-4-yl)-3-oxo-l,4-benzoxazin-2yl]acetates, with core structures similar to this compound, for COX-2 and 5-LOX inhibitory activities presents a promising avenue for the development of new anti-inflammatory and antitumor agents (Reddy & Rao, 2008).
Crystal Structure Analysis
Investigations into the crystal structures of compounds structurally related to this compound have provided insights into the conformational dynamics and potential intermolecular interactions that could influence the biological activity of these compounds (Subasri et al., 2017).
properties
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O4S/c13-17-11(19)4-14-16-12(17)22-5-10(18)15-7-1-2-8-9(3-7)21-6-20-8/h1-4H,5-6,13H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDBYILHJWJVHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=CC(=O)N3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24779652 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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